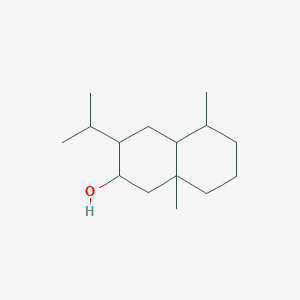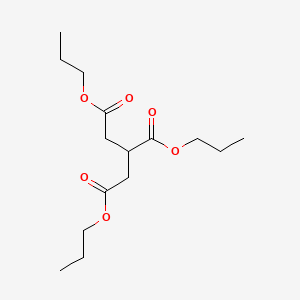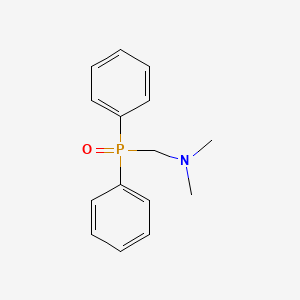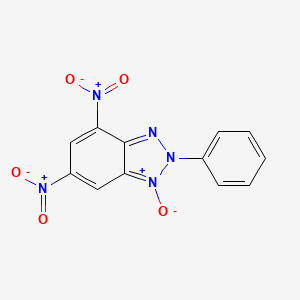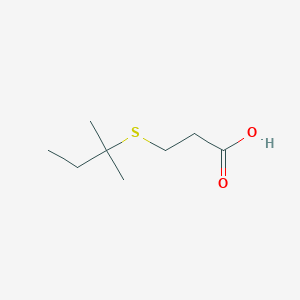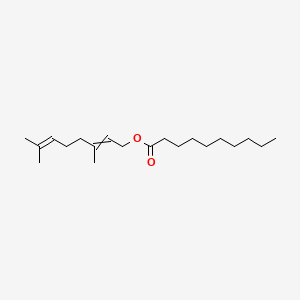
3,7-Dimethylocta-2,6-dien-1-YL decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylocta-2,6-dien-1-YL decanoate, also known as geranyl decanoate, is an ester compound with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is characterized by its unique structure, which includes a decanoate ester linked to a geranyl group. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylocta-2,6-dien-1-YL decanoate typically involves the esterification of geraniol (3,7-dimethylocta-2,6-dien-1-ol) with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3,7-Dimethylocta-2,6-dien-1-YL decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geranyl alcohol.
Substitution: Various substituted geranyl derivatives.
科学的研究の応用
3,7-Dimethylocta-2,6-dien-1-YL decanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability
作用機序
The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-YL decanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Geraniol: 3,7-Dimethylocta-2,6-dien-1-ol, the alcohol counterpart of geranyl decanoate.
Geranyl acetate: An ester similar to geranyl decanoate but with an acetate group instead of a decanoate group.
Geranyl butyrate: Another ester with a butyrate group
Uniqueness: 3,7-Dimethylocta-2,6-dien-1-YL decanoate is unique due to its longer carbon chain (decanoate) compared to other similar esters, which imparts different physical and chemical properties, such as higher boiling point and enhanced stability .
特性
CAS番号 |
10471-94-0 |
|---|---|
分子式 |
C20H36O2 |
分子量 |
308.5 g/mol |
IUPAC名 |
3,7-dimethylocta-2,6-dienyl decanoate |
InChI |
InChI=1S/C20H36O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,16H,5-12,14-15,17H2,1-4H3 |
InChIキー |
ICAWXCQTUNYABR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
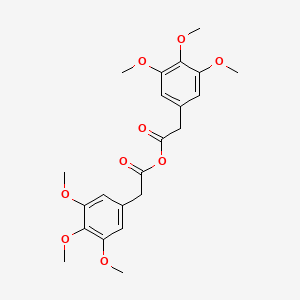
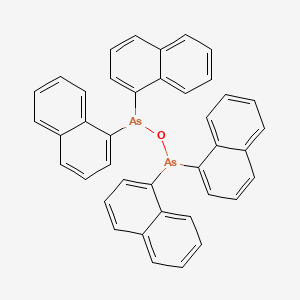
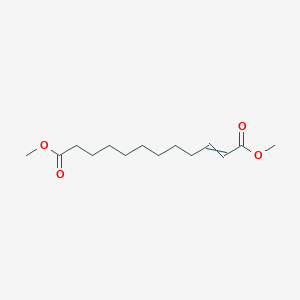
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
